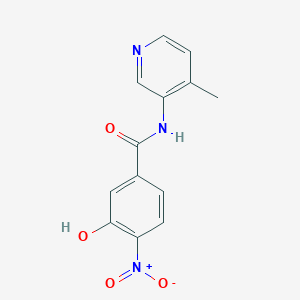

3-hydroxy-N-(4-methylpyridin-3-yl)-4-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves various strategies, including acylation, hydrogenation, and esterification reactions. For instance, the synthesis of 4-Amino-N-[3-(2-hydroxyethyl)sulfonylsulfatide]phenylbenzamide involved hydrogenation and esterification starting from 4-nitro-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide and chlorosulfonic acid . Similarly, the synthesis of N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide was achieved by reacting 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol . These methods could potentially be adapted for the synthesis of 3-hydroxy-N-(4-methylpyridin-3-yl)-4-nitrobenzamide by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-hydroxy-N-(4-methylpyridin-3-yl)-4-nitrobenzamide has been characterized using various spectroscopic methods such as NMR, IR, and X-ray diffractometry. For example, the crystal structure of N-[(1-Hydroxy-3-phenylpropan-(R,S)-2-yl)carbamothioyl]-3-nitrobenzamide was determined using single-crystal X-ray diffractometry . These techniques are crucial for confirming the structure of synthesized compounds and could be applied to analyze the molecular structure of 3-hydroxy-N-(4-methylpyridin-3-yl)-4-nitrobenzamide.

Chemical Reactions Analysis

The chemical reactions involving compounds with similar structures to 3-hydroxy-N-(4-methylpyridin-3-yl)-4-nitrobenzamide include C–H bond functionalization, which is facilitated by the presence of directing groups such as N,O-bidentate motifs . These reactions are important for further functionalization and derivatization of the core structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 3-hydroxy-N-(4-methylpyridin-3-yl)-4-nitrobenzamide, such as solubility, melting point, and stability, can be inferred from their synthesis and structural analysis. For example, the purity and specific activity of a synthesized compound were determined using HPLC and radiochemical methods . These properties are essential for the practical application and handling of the compound.

Wissenschaftliche Forschungsanwendungen

1. Bioactivation and DNA Interactions

5-(Aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide, a related compound, demonstrates significant bioactivity through its ability to form DNA-DNA interstrand crosslinks in cells. This characteristic, derived from its bioreduction by the enzyme DT diaphorase, emphasizes its potential in cytotoxic applications and targeted therapies (Knox, Friedlos, Marchbank, & Roberts, 1991).

2. Crystal Structure Analysis

N-[(1-Hydroxy-3-phenylpropan-(R,S)-2-yl)carbamothioyl]-3-nitrobenzamide, a structurally similar compound, has been synthesized and studied using single-crystal X-ray diffractometry. Insights from this research are valuable for understanding molecular orientations and interactions, which can be critical in the design of new drugs and materials (Zong & Wang, 2009).

3. Antimicrobial and Cytotoxic Activities

Compounds like 3-hydroxy-N-(1-hydroxy-4-methylpentan-2-yl)-5-oxohexanamide, derived from the endophytic fungus Botryosphaeria dothidea, show promising antimicrobial, antioxidant, and cytotoxic activities. Such findings highlight the potential of these compounds in developing new antimicrobial and anticancer agents (Xiao, Zhang, Gao, Tang, Zhang, & Gao, 2014).

4. Interaction with Metal Ions

Studies on N-(methylthiazol-2-yl)nitrobenzamide and its isomers, including compounds with similar structures to 3-hydroxy-N-(4-methylpyridin-3-yl)-4-nitrobenzamide, reveal selective interactions with metal ions like Cu²⁺ and Fe²⁺/³⁺. This specificity suggests potential applications in metal ion detection and separation processes (Phukan, Goswami, & Baruah, 2015).

5. Chemotherapeutic Activity

Similar compounds, such as 4-iodo-3-nitrobenzamide, show potential chemotherapeutic activity by undergoing metabolic reduction and inducing cell death in tumor cells. This highlights the therapeutic potential of nitrobenzamide derivatives in cancer treatment (Mendeleyev, Kirsten, Hakam, Buki, & Kun, 1995).

Wirkmechanismus

Eigenschaften

IUPAC Name |

3-hydroxy-N-(4-methylpyridin-3-yl)-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O4/c1-8-4-5-14-7-10(8)15-13(18)9-2-3-11(16(19)20)12(17)6-9/h2-7,17H,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQKONBNIAXVQMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-hydroxy-N-(4-methylpyridin-3-yl)-4-nitrobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B3010199.png)

![N-[2-Methoxy-2-(oxolan-3-yl)ethyl]prop-2-enamide](/img/structure/B3010202.png)

![(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(4-(dimethylamino)benzylidene)acetohydrazide](/img/structure/B3010212.png)

![7-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B3010216.png)